(2-Phenylphenyl) propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylphenyl) propanoate is an organic compound with the molecular formula C15H14O2. It is an ester derived from the reaction between 2-phenylphenol and propanoic acid. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Phenylphenyl) propanoate can be synthesized through esterification, where 2-phenylphenol reacts with propanoic acid in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of acyl chlorides or acid anhydrides instead of carboxylic acids to increase the reaction rate and yield. The process involves the reaction of 2-phenylphenol with propanoyl chloride or propanoic anhydride in the presence of a base such as pyridine .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenylphenyl) propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield 2-phenylphenol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 2-Phenylphenol and propanoic acid.
Reduction: 2-Phenylphenol and propanol.
Transesterification: A different ester and alcohol.
Wissenschaftliche Forschungsanwendungen
(2-Phenylphenyl) propanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Wirkmechanismus
The mechanism of action of (2-Phenylphenyl) propanoate involves its hydrolysis in biological systems to release 2-phenylphenol and propanoic acid. The released 2-phenylphenol can interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: An ester with a similar structure but derived from benzoic acid and ethanol.
Methyl salicylate: Another ester with a similar aromatic structure, derived from salicylic acid and methanol.
Uniqueness
(2-Phenylphenyl) propanoate is unique due to its specific combination of a biphenyl structure and a propanoate ester group. This combination imparts distinct chemical and physical properties, such as its specific odor and reactivity, which differentiate it from other esters .
Eigenschaften
CAS-Nummer |
54074-17-8 |
---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(2-phenylphenyl) propanoate |
InChI |
InChI=1S/C15H14O2/c1-2-15(16)17-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI-Schlüssel |
HPTNBOLRFMQMMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1=CC=CC=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.